molecular formula C22H23N3O2S B2408662 N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894012-70-5

N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2408662
CAS No.: 894012-70-5
M. Wt: 393.51
InChI Key: WEPWIEHKGPJGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .

Scientific Research Applications

N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to its specific substituents and oxalamide linkage, which confer distinct chemical and biological properties compared to other thiazole derivatives .

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-16(3)19(28-22)11-12-23-20(26)21(27)25-18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWIEHKGPJGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.